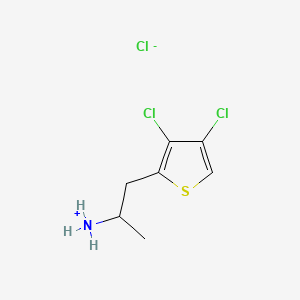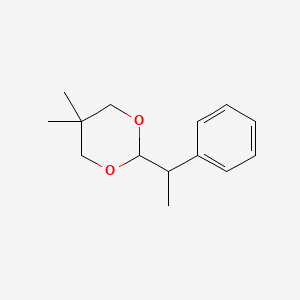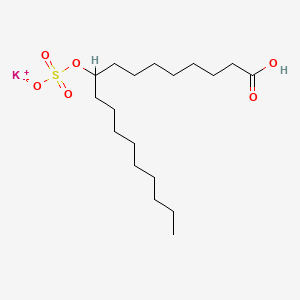
9(or 10)-(Sulfooxy)stearic acid potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(or 10)-(Sulfooxy)stearic acid potassium salt is a chemical compound that belongs to the class of fatty acid salts. It is derived from stearic acid, a saturated fatty acid commonly found in animal and plant fats. The compound is characterized by the presence of a sulfooxy group attached to the stearic acid chain, which is neutralized by a potassium ion. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(or 10)-(Sulfooxy)stearic acid potassium salt typically involves the sulfonation of stearic acid followed by neutralization with potassium hydroxide. The reaction can be summarized as follows:
Sulfonation: Stearic acid is reacted with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfooxy group.
Neutralization: The resulting sulfooxy stearic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt.
The reaction conditions for sulfonation usually involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9(or 10)-(Sulfooxy)stearic acid potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group back to hydroxyl groups.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydroxylated stearic acids.
Substitution: Various substituted stearic acid derivatives.
Applications De Recherche Scientifique
9(or 10)-(Sulfooxy)stearic acid potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of 9(or 10)-(Sulfooxy)stearic acid potassium salt is primarily based on its surfactant properties. The sulfooxy group enhances the compound’s ability to reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium stearate: A simple salt of stearic acid and potassium, lacking the sulfooxy group.
Sodium stearate: Similar to potassium stearate but with sodium as the counterion.
Calcium stearate: A salt of stearic acid and calcium, used as a lubricant and stabilizer.
Uniqueness
9(or 10)-(Sulfooxy)stearic acid potassium salt is unique due to the presence of the sulfooxy group, which imparts distinct surfactant properties. This makes it more effective in applications requiring enhanced solubility and surface activity compared to its simpler counterparts like potassium stearate and sodium stearate.
Propriétés
Numéro CAS |
68473-93-8 |
|---|---|
Formule moléculaire |
C18H35KO6S |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
potassium;1-carboxyheptadecan-8-yl sulfate |
InChI |
InChI=1S/C18H36O6S.K/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1 |
Clé InChI |
UHJGFDBVGZHJQE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


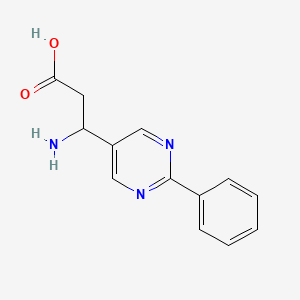

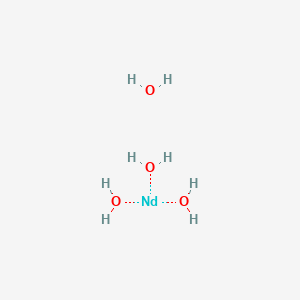
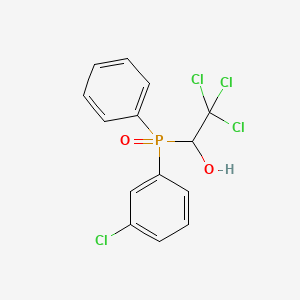

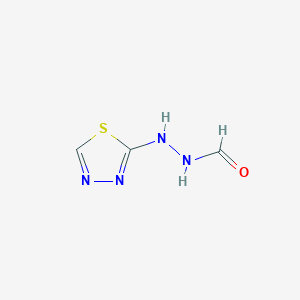

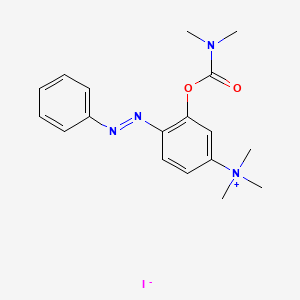
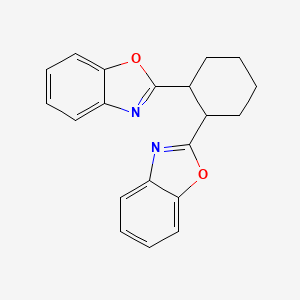
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
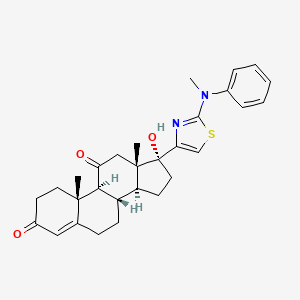
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
